![molecular formula C11H21NO3 B2807662 Tert-butyl (1-oxohexan-3-yl)carbamate CAS No. 1782615-98-8](/img/structure/B2807662.png)
Tert-butyl (1-oxohexan-3-yl)carbamate
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Overview
Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group (NHCOO) where the nitrogen is bonded to a tert-butyl group . They are used as protecting groups for amines in organic synthesis .
Synthesis Analysis
The formation of tert-butyl carbamates can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis
The molecular structure of tert-butyl carbamates consists of a carbamate group (NHCOO) attached to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
Tert-butyl carbamates are stable towards most nucleophiles and bases. They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific tert-butyl carbamate would depend on the exact structure of the compound. For example, tert-butyl carbamate has a molecular weight of 117.1463 .Scientific Research Applications
Peptide Nanohybrids for Biocompatibility Enhancement
Tert-butyl (1-oxohexan-3-yl)carbamate: (TAOC) has been incorporated into peptide amphiphiles, which self-assemble into nanofibers. These nanofibers are then blended with ionic liquids (ILs) to form nanohybrids. Specifically, imidazolium-based nanohybrids exhibit higher thermal stability and mechanical strength compared to betainium-based nanocomposites. The interactions between TAOC nanohybrids and ILs involve hydrogen bonding and hydrophobic interactions. These nanohybrids show reduced cytotoxicity and support axonal growth in neural cortical cells, making them promising for biological applications .
LCZ696 Intermediate
Tert-butyl (1-oxohexan-3-yl)carbamate: serves as an intermediate in the synthesis of LCZ696, a compound with various applications. LCZ696 has been studied for its potential as an active pharmaceutical ingredient, drug delivery agent, and antimicrobial agent, among others.
Natural Product Synthesis
In the synthesis of jaspine B, a natural product with cytotoxic activity against human carcinoma cell lines, tert-butyl (1-oxohexan-3-yl)carbamate plays a crucial role. The compound is synthesized from L-Serine through several steps, including esterification, protection, reduction, and specific reactions .
Ionic Liquid Chemistry
The interactions between tert-butyl (1-oxohexan-3-yl)carbamate and ionic liquids (ILs) have been investigated. These studies explore the role of IL components (both cationic and anionic) in biological activity. ILs are versatile and find applications in drug development, protein stability, and more .
Cell Viability Enhancement
Nanocomposite gels containing tert-butyl (1-oxohexan-3-yl)carbamate and collagen exhibit improved cell viability compared to neat ILs. These gels, especially those based on imidazolium ILs, may have potential for tissue engineering and regenerative medicine .
Chemical Synthesis and Intermediates
Researchers have utilized tert-butyl (1-oxohexan-3-yl)carbamate as an intermediate in the synthesis of various compounds. Its chemical reactivity and functional groups make it valuable for constructing complex molecules .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(1-oxohexan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-6-9(7-8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIHBBWWMJDNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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